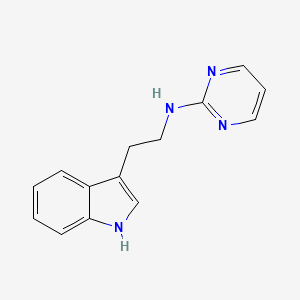
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many bioactive aromatic compounds. The indole nucleus consists of a pyrrole ring fused to benzene, forming a 2,3-benzopyrrole structure .
準備方法
The synthesis of N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine typically involves the coupling of tryptamine with pyrimidine derivatives. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. This method is widely used for the preparation of esters, amides, and anhydrides . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or pyrimidine moiety is substituted with other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine involves its interaction with various molecular targets and pathways. Compounds containing an indole ring, such as this one, are known to interact with serotonin receptors, which play crucial roles in mood regulation, gastrointestinal function, and circadian rhythm maintenance . Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, leading to its therapeutic effects.
類似化合物との比較
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also contains an indole moiety and is studied for its anti-inflammatory properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Known for its analgesic and anti-inflammatory properties, this compound is synthesized by coupling tryptamine with ibuprofen.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: This compound is synthesized by coupling tryptamine with carprofen and is studied for its anti-inflammatory properties.
These similar compounds highlight the versatility and potential of indole derivatives in various scientific and medical applications.
特性
分子式 |
C14H14N4 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H14N4/c1-2-5-13-12(4-1)11(10-18-13)6-9-17-14-15-7-3-8-16-14/h1-5,7-8,10,18H,6,9H2,(H,15,16,17) |
InChIキー |
RTNLWWDTJVZDKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


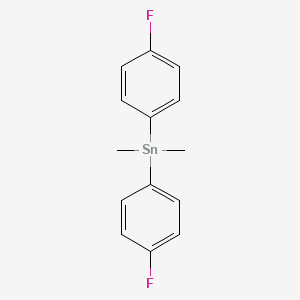
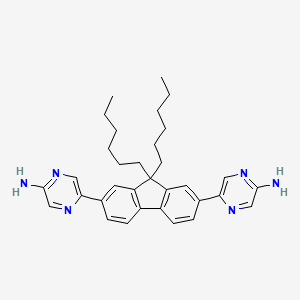
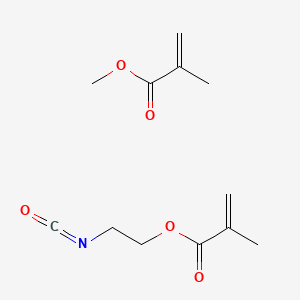
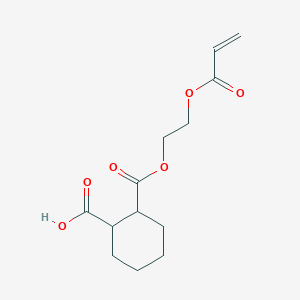
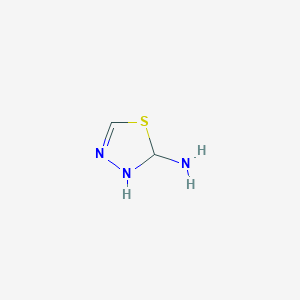
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
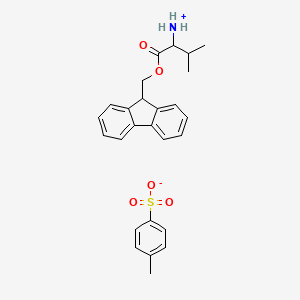
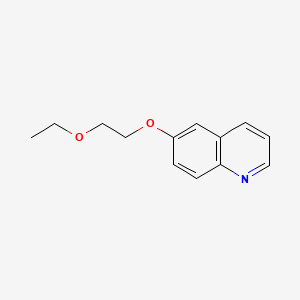
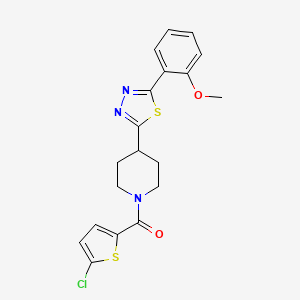

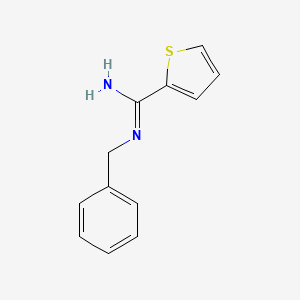

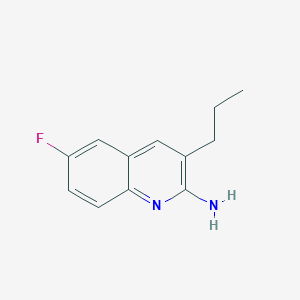
![Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B14129300.png)
